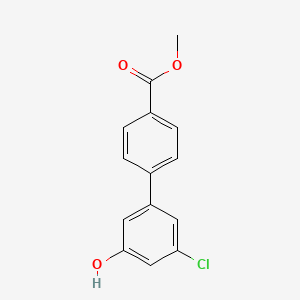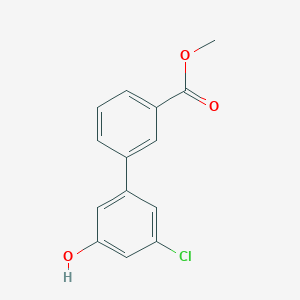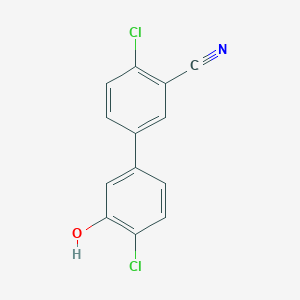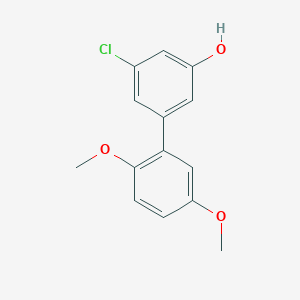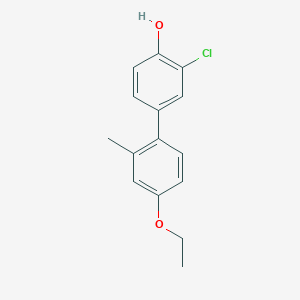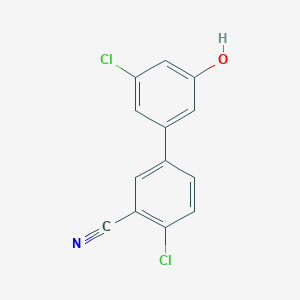
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% (also known as 5-Chloro-2-hydroxy-3-cyanophenol or 3-chloro-5-chloro-3-cyanophenol) is a synthetic compound used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes. For example, it has been used in the synthesis of novel fluorescent materials, as well as in the study of the effects of various drugs on the cardiovascular system. Additionally, it has been used in the study of the effects of various hormones on the human body, as well as in the study of the effects of various environmental pollutants on the human body.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% are not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, it is thought to act as an anti-inflammatory agent, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% in laboratory experiments include its low cost, its wide availability, and its relatively low toxicity. Additionally, it is relatively easy to synthesize, and it can be used in a variety of applications. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to form toxic byproducts, and its potential to interfere with other compounds in the reaction mixture.
Orientations Futures
For the use of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% include its use in the development of new materials, its use in the study of the effects of various drugs on the cardiovascular system, its use in the study of the effects of various hormones on the human body, and its use in the study of the effects of various environmental pollutants on the human body. Additionally, its use in the development of new drugs, its use in the study of the effects of various drugs on the nervous system, and its use in the study of the effects of various toxins on the human body could also be explored.
Méthodes De Synthèse
The synthesis of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% can be achieved through a two-step reaction. First, 4-chloro-3-cyanophenol is reacted with chlorine in the presence of a base, such as potassium hydroxide, to form 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride, to yield 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-chloro-5-(3-chloro-5-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(17)6-11)8-1-2-13(15)10(3-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIVOMYTHUBBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686047 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol | |
CAS RN |
1261902-47-9 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
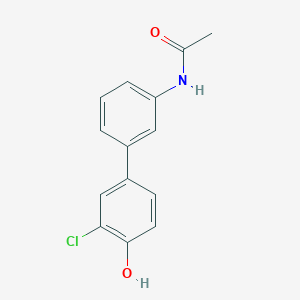

![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)
